molecular formula C6H19O3PSi2 B1370114 Bis(trimethylsilyl) phosphite CAS No. 3663-52-3

Bis(trimethylsilyl) phosphite

Cat. No.: B1370114
CAS No.: 3663-52-3
M. Wt: 226.36 g/mol
InChI Key: TVYLOQJEHUAACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trimethylsilyl) phosphite is a unique organophosphorus compound that has garnered interest due to its distinctive structure and potential applications in various fields. This compound features a phosphorus atom bonded to two oxygen atoms and two silicon atoms, forming a stable ring structure. The presence of tetramethyl groups further enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trimethylsilyl) phosphite typically involves the reaction of a phosphorus-containing precursor with silicon-based reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride and a phosphorus oxychloride derivative. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl) phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into phosphine or silane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus or silicon atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or organometallic compounds are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include phosphine oxides, silane derivatives, and various substituted organophosphorus compounds. These products are often characterized by their enhanced stability and unique reactivity profiles.

Scientific Research Applications

Bis(trimethylsilyl) phosphite has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are valuable in catalysis and materials science.

    Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors or probes in biochemical studies.

    Medicine: Research is ongoing into its use as a precursor for pharmaceuticals, particularly in the synthesis of novel drugs with unique mechanisms of action.

    Industry: It finds applications in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Bis(trimethylsilyl) phosphite exerts its effects involves its ability to form stable complexes with various metal ions. The phosphorus and silicon atoms in the compound act as coordination sites, allowing it to interact with metal centers. This interaction can modulate the reactivity of the metal ions, making the compound an effective catalyst or inhibitor in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-3,5-heptanedione: A β-diketone that forms stable metal complexes and is used in similar applications.

    2,2,4,4-Tetramethyl-3-pentanone: Known for its use in organic synthesis and as a solvent.

    2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Another silicon-containing compound with applications in materials science.

Uniqueness

What sets Bis(trimethylsilyl) phosphite apart is its unique combination of phosphorus and silicon atoms within a single molecule. This dual functionality allows it to participate in a broader range of reactions and form more diverse complexes compared to its counterparts. Its stability and reactivity make it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

bis(trimethylsilyl) hydrogen phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H19O3PSi2/c1-11(2,3)8-10(7)9-12(4,5)6/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLOQJEHUAACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP(O)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19O3PSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(trimethylsilyl) phosphite
Reactant of Route 2
Reactant of Route 2
Bis(trimethylsilyl) phosphite
Reactant of Route 3
Reactant of Route 3
Bis(trimethylsilyl) phosphite
Reactant of Route 4
Reactant of Route 4
Bis(trimethylsilyl) phosphite
Reactant of Route 5
Reactant of Route 5
Bis(trimethylsilyl) phosphite
Reactant of Route 6
Bis(trimethylsilyl) phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.